molecular formula C8H12O2 B13177474 2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane CAS No. 7312-54-1

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane

Cat. No.: B13177474
CAS No.: 7312-54-1
M. Wt: 140.18 g/mol
InChI Key: CZIQVPJGFVFPOR-UHFFFAOYSA-N
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Description

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane is an epoxide (oxirane) derivative featuring a methylbutynyloxymethyl substituent attached to the three-membered epoxy ring. The compound’s structure combines the high reactivity of the strained epoxide ring with the steric and electronic effects of the alkyne-containing ether substituent.

Key structural characteristics:

  • Epoxide core: The three-membered ring confers high reactivity, particularly in nucleophilic ring-opening reactions.

Properties

CAS No.

7312-54-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-yloxymethyl)oxirane

InChI

InChI=1S/C8H12O2/c1-4-8(2,3)10-6-7-5-9-7/h1,7H,5-6H2,2-3H3

InChI Key

CZIQVPJGFVFPOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane typically involves the reaction of 2-methylbut-3-yn-2-ol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under controlled temperature conditions. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting species .

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural and Physical Properties

Table 1: Structural and Physical Properties of Selected Oxirane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituent Features Reference
2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane C9H12O2 152.19 (calculated) ~180–200 (est.) Alkyne-containing ether
2-[(3-Methylphenoxy)methyl]oxirane C10H12O2 164.20 Not reported Aromatic ether (3-methylphenoxy)
2-(1,3-Dimethylbutoxymethyl)oxirane C9H18O2 158.24 185.9 Branched alkyl ether
2-Methyl-2-phenyloxirane C9H10O 134.18 Not reported Aromatic (phenyl), methyl substituent
2-(4-Methoxyphenyl)-3-methyloxirane C10H12O2 164.20 Not reported Aromatic (4-methoxyphenyl), methyl

Key Observations :

  • Substituent bulk: Branched or aromatic substituents (e.g., phenyl, 3-methylphenoxy) increase molecular weight and boiling points compared to simpler alkyl groups .
Epoxide Ring-Oening Reactions
  • Nucleophilic attack: The target compound’s alkyne group could influence regioselectivity in ring-opening reactions. For example, 2-(phenoxymethyl)oxirane derivatives are used in thiolysis reactions to generate bioactive triazole compounds .
  • Steric effects : Bulky substituents (e.g., tert-butyl in 2-tert-butyl-3-methyloxirane ) hinder nucleophilic access, whereas smaller groups (e.g., chloromethyl in 2-(chloromethyl)oxirane ) enhance reactivity.
Functionalization Potential
  • The methylbutynyloxy group in the target compound offers a handle for click chemistry (e.g., azide-alkyne cycloaddition), which is absent in analogs like 2-(4-methoxyphenyl)-3-methyloxirane .

Biological Activity

2-(2-Methylbut-3-yn-2-yloxymethyl)oxirane, also known as a derivative of 2-methylbut-3-yn-2-ol, is an organic compound that belongs to the class of epoxides. This compound has garnered interest due to its potential biological activities, including cytotoxic effects, antimicrobial properties, and implications in drug synthesis. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyO\text{C}_x\text{H}_y\text{O}

This compound features an epoxide functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The presence of the alkynyl group (derived from 2-methylbut-3-yn-2-ol) enhances its biological activity.

Cytotoxic Effects

Research indicates that compounds containing epoxide structures often exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related alkynyl alcohols have shown that they can inhibit cell growth in human tumor cell lines. The National Cancer Institute (NCI) has reported similar findings for related compounds, suggesting that this compound may possess comparable cytotoxic properties.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineGI50 (nM)
Iejimalide AMDA-MB-23113
Iejimalide BVarious (40/60 lines)<5
2-Methylbut-3-yn-2-olUnknownTBD

Antimicrobial Properties

The antimicrobial potential of compounds similar to this compound has been documented in several studies. For example, derivatives of 2-methylbut-3-yn-2-ol have shown efficacy against various bacterial strains. This suggests that the epoxide's reactivity may play a role in its ability to disrupt microbial cell walls or interfere with metabolic pathways.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles in biological systems. This mechanism is particularly relevant in the context of cancer therapy, where such interactions can lead to apoptosis in cancer cells. The specific pathways and targets within cells remain an area for further research.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Research : A study investigating the cytotoxic effects of various alkynyl compounds found that those with epoxide functionalities exhibited enhanced potency against breast cancer cell lines. The results indicated a correlation between structural features and biological activity.
    • Findings : The compound’s ability to induce apoptosis was linked to its interaction with cellular proteins involved in the apoptotic pathway.
  • Antimicrobial Testing : In vitro studies have assessed the antimicrobial efficacy of similar alkynyl alcohols against pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potential therapeutic applications.
    • Findings : The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the electrophilic nature of the epoxide group.

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